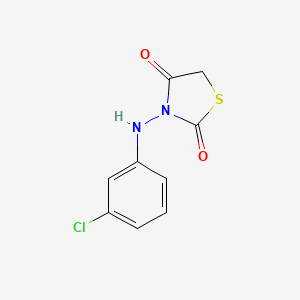
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a 3-chloroanilino group, which is an aniline derivative with a chlorine atom attached to the benzene ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route starts with the reaction of 3-chloroaniline with thioglycolic acid to form an intermediate product. This intermediate is then cyclized to form the thiazolidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorine atom in the 3-chloroanilino group can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory and anti-cancer properties, showing promise in preclinical studies.
Industry: In the industrial sector, the compound is used in the production of dyes and pigments. Its ability to undergo substitution reactions makes it useful in the synthesis of various colorants.
Mechanism of Action
The mechanism of action of 3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzymes, leading to various biological effects. For example, the compound has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation.
Comparison with Similar Compounds
3-(3-Chloroanilino)-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:
2-(3-Chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione: This compound also contains a 3-chloroanilino group but has a different core structure.
Dichloroanilines: These compounds have two chlorine atoms attached to the aniline ring.
6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine: This compound belongs to the purine class and has been studied for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its thiazolidine ring, which imparts specific chemical and biological properties not found in the other compounds.
Properties
CAS No. |
106046-08-6 |
|---|---|
Molecular Formula |
C9H7ClN2O2S |
Molecular Weight |
242.68 g/mol |
IUPAC Name |
3-(3-chloroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-2-1-3-7(4-6)11-12-8(13)5-15-9(12)14/h1-4,11H,5H2 |
InChI Key |
VSCBCMJEEKRXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















